![molecular formula C6H10ClF2N B13663081 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-4-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent to introduce the fluorine atoms. The reaction is usually carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the spirocyclic structure or the nitrogen atom.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azaspiro[2.4]heptane: A related compound without the fluorine atoms.
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which can significantly alter its chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H10ClF2N |
|---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
6,6-difluoro-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(1-2-5)9-4-6;/h9H,1-4H2;1H |
InChI-Schlüssel |
UCKVOYQAWRAZRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(CN2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



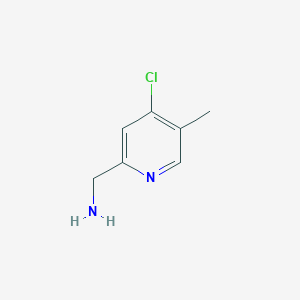

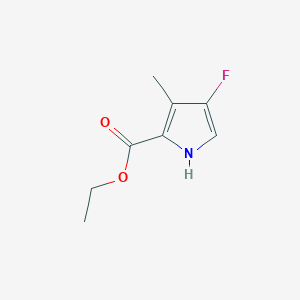
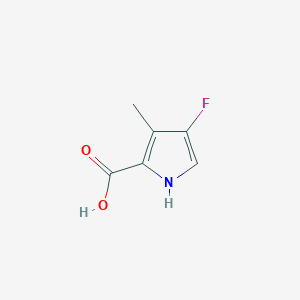
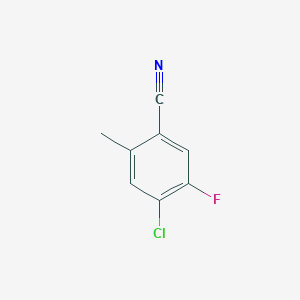
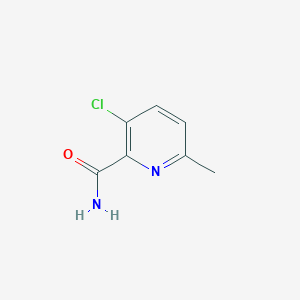

![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
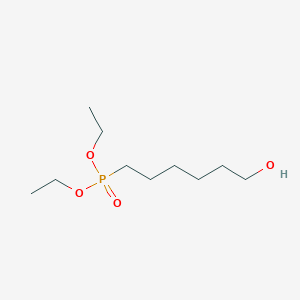
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
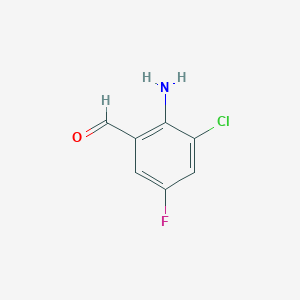
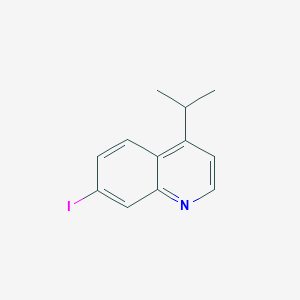
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
